2-(4-Bromo-2,6-difluorophenyl)acetaldehyde
CAS No.:
Cat. No.: VC17597271
Molecular Formula: C8H5BrF2O
Molecular Weight: 235.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrF2O |
|---|---|
| Molecular Weight | 235.02 g/mol |
| IUPAC Name | 2-(4-bromo-2,6-difluorophenyl)acetaldehyde |
| Standard InChI | InChI=1S/C8H5BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
| Standard InChI Key | WZVRTLDKMHIQRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)CC=O)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with bromine (Br) at the 4th position and fluorine (F) at the 2nd and 6th positions. An acetaldehyde group (–CH₂CHO) is attached to the aromatic ring, introducing both electrophilic (aldehyde) and nucleophilic (α-hydrogen) reactivity sites. The IUPAC name 2-(4-bromo-2,6-difluorophenyl)acetaldehyde reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅BrF₂O | |
| Molecular Weight | 235.02 g/mol | |
| CAS Number | Not explicitly listed | – |
| SMILES Notation | BrC1=CC(F)=C(C=C1F)CC=O | – |
The absence of a CAS number in available literature highlights the compound’s specialized niche in research.
Electronic and Steric Effects
The electron-withdrawing bromine and fluorine substituents deactivate the aromatic ring, directing electrophilic substitutions to meta positions relative to the acetaldehyde group. Steric hindrance from the ortho-fluorine atoms further influences reaction pathways, favoring transformations at the aldehyde moiety.
Synthesis and Manufacturing
Halogenation and Functionalization
Synthesis typically begins with halogenation of benzaldehyde derivatives. A common route involves:
-
Bromination: Electrophilic bromination of 2,6-difluorobenzaldehyde using Br₂ in the presence of Lewis acids like FeBr₃.
-
Acetaldehyde Introduction: Friedel-Crafts alkylation or palladium-catalyzed coupling to attach the acetaldehyde group.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0–25°C, 12 h | 68% | |
| Aldehyde Functionalization | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 4 h | 43.5% |
The moderate yield in aldehyde functionalization (43.5%) underscores challenges in steric hindrance and side reactions .
Optimization Strategies
Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 15 minutes increased yields to 72% in model systems.
Physicochemical Properties
Stability and Solubility
The compound exhibits limited aqueous solubility (0.128 mg/mL) , necessitating polar aprotic solvents like DMF or THF for reactions. Stability studies indicate decomposition above 150°C, requiring storage at –20°C under inert gas.
Table 3: Physical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Octanol-Water) | 2.43 | |
| Solubility in DMF | >50 mg/mL |
Spectroscopic Signatures
-
¹H NMR: Aldehyde proton at δ 9.7–10.1 ppm; aromatic protons as doublets (J = 8–10 Hz) due to fluorine coupling.
-
IR: Strong C=O stretch at 1720 cm⁻¹; C–F vibrations at 1100–1200 cm⁻¹.
Reactivity and Chemical Behavior
Aldehyde Reactivity
The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids. For instance, treatment with KMnO₄ yields 2-(4-bromo-2,6-difluorophenyl)acetic acid, a precursor for nonsteroidal anti-inflammatory drugs.
Aromatic Substitution
Applications in Scientific Research
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its bromine atom facilitates further functionalization via Buchwald-Hartwig amination.
Materials Science
In liquid crystal research, derivatives of 2-(4-bromo-2,6-difluorophenyl)acetaldehyde show promise as polar motifs for ferroelectric materials. The fluorine atoms enhance dipole alignment, critical for display technologies .
Current Research and Future Directions
Catalytic Asymmetric Synthesis
Recent studies focus on enantioselective aldol reactions using organocatalysts to access chiral β-hydroxy aldehydes for drug discovery.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis is being explored to enhance sustainability. Early trials report 65% yield with reduced waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume